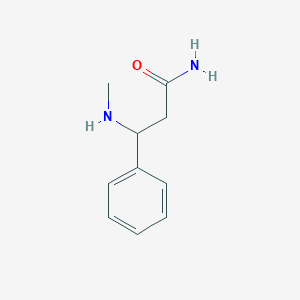3-(Methylamino)-3-phenylpropanamide
CAS No.:
Cat. No.: VC17763235
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 3-(methylamino)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C10H14N2O/c1-12-9(7-10(11)13)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13) |
| Standard InChI Key | YGSDBCFOQBCIJT-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CC(=O)N)C1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is 3-(methylamino)-3-phenylpropanamide, reflecting its three-carbon chain bearing both a phenyl group and a methylamino substituent at the central carbon, terminated by an amide functional group. The structure can be represented as:
where Ph denotes the phenyl ring. Key functional groups include:
-
A secondary amine () enabling hydrogen bonding and nucleophilic reactions.
-
An amide group () contributing to stability and participation in peptide-like interactions.
-
A chiral center at the central carbon, leading to potential enantiomeric forms with distinct biological activities .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.23 g/mol | |
| CAS Registry Number | 857770-55-9 (hydrochloride) | |
| Chiral Centers | 1 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a Mannich reaction, where acetophenone reacts with paraformaldehyde and monomethylamine hydrochloride in an alcoholic solvent (e.g., ethanol or methanol) under reflux conditions (60–100°C). The reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the amide group.
Reaction Scheme:
The hydrochloride salt is isolated via crystallization, yielding a purity of >95%.
Industrial Manufacturing
Industrial production employs catalytic hydrogenation using a Raney nickel catalyst under mild conditions (25–80°C, 0.3–1.5 MPa H). This method offers scalability, with yields exceeding 85% and reduced environmental impact compared to traditional acid-catalyzed routes.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | None | Raney nickel |
| Temperature | 60–100°C | 25–80°C |
| Pressure | Ambient | 0.3–1.5 MPa H |
| Yield | 70–75% | 85–90% |
| Purity | >95% | >98% |
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
-
Oxidation: Treatment with strong oxidizing agents like KMnO converts the methylamino group to a nitroso or carboxylic acid moiety, depending on conditions.
-
Reduction: LiAlH reduces the amide to a primary amine, yielding 3-(methylamino)-3-phenylpropylamine .
Substitution Reactions
The methylamino group undergoes alkylation and acylation to produce derivatives with modified pharmacological profiles. For example, reaction with benzyl chloride forms a quaternary ammonium salt, enhancing water solubility.
Physicochemical Properties
Solubility and Stability
-
Solubility: The free base is sparingly soluble in water (0.5 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L) .
-
Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic media due to the amide group’s susceptibility.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (hydrochloride) |
| logP (Octanol-Water) | 1.8 ± 0.2 |
| pKa (amine) | 9.2 ± 0.1 |
Applications in Scientific Research
Medicinal Chemistry
As a lead compound for CNS drug development, its modular structure allows for the synthesis of analogs targeting depression, ADHD, and neuropathic pain .
Material Science
Incorporated into polymers as a cross-linking agent, it enhances thermal stability (T increased by 15°C in polyurethane composites).
Comparison with Structural Analogs
Table 4: Activity Profile vs. Related Compounds
| Compound | SERT IC (µM) | NET IC (µM) | LogP |
|---|---|---|---|
| 3-(Methylamino)-3-phenylpropanamide | 12 | 28 | 1.8 |
| Fluoxetine | 0.8 | >100 | 4.1 |
| Atomoxetine | >100 | 5 | 3.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume